Ebastine-d5 N-Oxide

LC-MS/MS Internal Standard Quantitative Bioanalysis

Quantification of ebastine N-oxide metabolite in biological matrices suffers from severe matrix effects and ionization variability when unlabeled or non-N-oxide deuterated analogs are used as internal standards, leading to regulatory non-compliance. Ebastine-d5 N-Oxide solves this by providing a +5.03 Da mass shift that exactly matches chromatographic retention and ionization behavior of the endogenous analyte. - Co-elutes identically with ebastine N-oxide, correcting for matrix suppression and recovery inconsistencies. - Enables FDA/EMA-compliant bioanalytical method validation for ANDA submissions and pharmacokinetic studies. - Supplied with ≥98% chemical purity and ≥99 atom % D isotopic enrichment, ensuring minimal interference in MRM transitions.

Molecular Formula C₃₂H₃₄D₅NO₃
Molecular Weight 490.69
Cat. No. B1160380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbastine-d5 N-Oxide
Synonyms1-[4-(1,1-Dimethylethyl)phenyl]-4-[4-[(diphenyl-d5)methoxy)]-1-oxido-1-piperidinyl]-1-butanone; 
Molecular FormulaC₃₂H₃₄D₅NO₃
Molecular Weight490.69
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ebastine-d5 N-Oxide Product Specifications


Ebastine-d5 N-Oxide is a deuterium-labeled derivative of the second-generation H1-antihistamine ebastine, characterized by a molecular formula of C32H34D5NO3 and a molecular weight of 490.69 g/mol [1]. This stable isotope-labeled compound contains five deuterium atoms at specific positions on a phenyl ring and incorporates an N-oxide functional group, distinguishing it structurally from non-labeled analogs and from the parent ebastine-d5 compound lacking the N-oxide . As a labeled impurity standard, it is primarily utilized as an internal standard for quantitative LC-MS/MS bioanalysis of ebastine N-oxide metabolites in pharmacokinetic and drug metabolism studies .

Product typeStable isotope-labeled impurity standard
Analytical roleInternal standard for ebastine N-oxide LC-MS/MS
Key differentiator+5.03 Da mass shift with co-elution behavior

Ebastine-d5 N-Oxide Substitution Limitations


In quantitative LC-MS/MS workflows, the use of an unlabeled ebastine N-oxide (molecular weight 485.66 g/mol) or the deuterated but non-N-oxide ebastine-d5 (molecular weight 474.69 g/mol) as an internal standard introduces significant analytical error. These structurally similar but mass-differentiated compounds fail to co-elute and co-ionize identically with the target analyte, thereby failing to correct for matrix effects, recovery inconsistencies, and ionization efficiency variations [1]. The precise mass increment of +5.03 Da (d5-labeling plus N-oxide) is specifically required to match the chromatographic and mass spectrometric behavior of the endogenous ebastine N-oxide metabolite while providing unambiguous mass resolution for accurate quantification [2]. Substitution with a generic analog therefore invalidates method accuracy and regulatory compliance in bioanalytical method validation.

Target compound
Substitute risk
Ebastine-d5 N-Oxide
Unlabeled ebastine N-oxide
Insufficient mass shift to resolve analyte and IS; fails to correct matrix effects identically.
Ebastine-d5 (non-N-oxide)
Lacks N-oxide functional group; co-elution and ionization behavior differ, compromising quantification.

Ebastine-d5 N-Oxide Comparative Analysis


Mass Offset vs. Unlabeled Ebastine N-Oxide

Ebastine-d5 N-Oxide possesses a molecular weight of 490.69 g/mol, representing a mass increment of +5.03 Da relative to the unlabeled ebastine N-oxide (485.66 g/mol) . This mass difference arises from the substitution of five hydrogen atoms with deuterium atoms at specified positions on a phenyl ring . The resulting isotopic mass shift is sufficient to separate the internal standard signal from the endogenous analyte in mass spectrometry while preserving near-identical physicochemical properties for co-elution [1].

Mass offset
Head-to-head
+5.03 Da
Enables analyte resolution without retention shift
Based on molecular formula C32H34D5NO3 vs. C32H39NO3
LC-MS/MS Internal Standard Quantitative Bioanalysis

Deuteration Pattern and Positional Specificity

The compound is synthesized via deuteration of the parent ebastine molecule prior to N-oxidation, resulting in five deuterium atoms at specific positions on a phenyl ring (C32H34D5NO3) . This contrasts with non-specific deuterium labeling approaches that may yield variable isotopic purity or scrambled labeling patterns [1]. The defined deuteration site ensures consistent isotopic enrichment and predictable mass spectrometry behavior, enabling reliable tracking of the N-oxide metabolite in complex biological matrices .

Deuteration site
Class-level
Position-specific d5 on phenyl ring
Consistent isotopic purity across batches
Vendor characterization data; batch review advised
Metabolic Tracing Drug Metabolism Pharmacokinetics

Analytical Purity and Documentation

Ebastine-d5 N-Oxide is supplied with a typical purity specification of ≥95% as determined by HPLC . This purity level is comparable to that of the non-deuterated ebastine-d5 (≥98% purity) and meets the threshold required for use as an internal standard in regulated bioanalysis, where IS purity should ideally exceed 95% to avoid introducing quantitative bias [1]. The product is available with a Certificate of Analysis (COA) documenting lot-specific purity data .

Purity (HPLC)
Reported
≥95%
Meets internal standard purity expectations
COA documentation advised per lot
Reference Standard Impurity Profiling Method Validation

Ebastine-d5 N-Oxide Analytical Applications


Plasma LC-MS/MS Bioanalysis

Use as an internal standard to correct for matrix effects and ionization variability during the quantification of ebastine N-oxide metabolite concentrations in human or animal plasma samples. The +5.03 Da mass shift enables unambiguous MS/MS detection without interference from the endogenous analyte [1].

Method Validation for ANDA Submissions

Employ as a reference standard during analytical method validation (AMV) and quality control (QC) for ANDA submissions, where demonstration of accurate and precise quantification of the N-oxide impurity is required by regulatory authorities [2].

In Vitro Metabolism Studies

Utilize as a stable isotope-labeled internal standard to quantify the formation of the N-oxide metabolite in in vitro cytochrome P450 or flavin-containing monooxygenase (FMO) enzyme assays, enabling accurate determination of metabolic turnover rates [3].

Application
Selection property
Validation focus
Human plasma bioanalysis research
Co-eluting stable isotope-labeled ISTD
Matrix-effect correction and MS resolution
Bioanalytical method validation documentation
Documented purity and isotopic enrichment
Accuracy and precision endpoint review
In vitro metabolism studies (CYP/FMO)
Metabolite-specific ISTD for enzyme kinetics
Metabolic turnover rate determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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